4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholine
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Overview
Description
4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholine is a heterocyclic compound featuring a morpholine ring substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholine typically involves the reaction of 1,3-dimethyl-4-formylpyrazole with morpholine under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic attack of the morpholine on the formyl group of the pyrazole .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce reduced pyrazole derivatives .
Scientific Research Applications
4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine
- 4-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]morpholine
- 4-[(1H-pyrazol-4-yl)methyl]morpholine
Uniqueness
4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the 1,3-dimethyl groups on the pyrazole ring can enhance its stability and alter its interaction with molecular targets compared to other similar compounds .
Properties
IUPAC Name |
4-[(1,3-dimethylpyrazol-4-yl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-9-10(7-12(2)11-9)8-13-3-5-14-6-4-13/h7H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPFYSATOOEJSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCOCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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